Benzyl 2-nitroacetate

Description

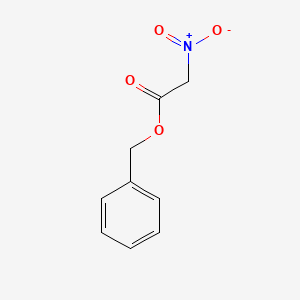

Structure

2D Structure

3D Structure

Properties

CAS No. |

30563-27-0 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

benzyl 2-nitroacetate |

InChI |

InChI=1S/C9H9NO4/c11-9(6-10(12)13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

BJADPMIJHRXIRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C[N+](=O)[O-] |

Other CAS No. |

30563-27-0 |

Origin of Product |

United States |

Derivatization and Applications in Complex Organic Molecule Synthesis

Synthesis of α-Ketoesters and Aryl Nitromethanes

2-Aryl-2-nitroacetates, which can be derived from benzyl (B1604629) 2-nitroacetate, are effective precursors for the synthesis of both α-ketoesters and aryl nitromethanes. These transformations provide access to important classes of compounds that can be difficult to prepare through other methods. nih.govresearchgate.net

The conversion to α-ketoesters is achieved through a Nef disproportionation reaction under mild conditions. nih.govresearchgate.net This reaction has been shown to be efficient for both electron-rich and electron-poor substrates, utilizing a combination of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), methyl iodide (MeI), and potassium fluoride (KF) in tetrahydrofuran (B95107) (THF). nih.gov The yields for this transformation are generally good, though they can be affected by the formation of an O-methylated byproduct. nih.gov

Aryl nitromethanes can be synthesized from 2-aryl-2-nitroacetates via decarboxylation. nih.govresearchgate.net Different conditions are required for substrates with neutral and electron-poor aryl groups compared to those with electron-rich aryl groups to achieve good yields. nih.gov Traditional methods for synthesizing aryl nitromethanes often result in low yields and multiple byproducts, making this route a valuable alternative. nih.govresearchgate.net

| Substrate (Aryl Group) | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | TBAF (5 mol%), MeI (2.5 equiv), KF (12.5 equiv), THF | Ethyl 2-oxo-2-phenylacetate | Good | nih.gov |

| Electron-Rich Aryl | TBAF (5 mol%), MeI (2.5 equiv), KF (12.5 equiv), THF | Corresponding α-ketoester | Good | nih.gov |

| Electron-Poor Aryl | TBAF (5 mol%), MeI (2.5 equiv), KF (12.5 equiv), THF | Corresponding α-ketoester | Good | nih.gov |

Access to α-Amino Acids and Their Derivatives

Benzyl 2-nitroacetate and its derivatives are valuable precursors for the synthesis of various α-amino acids, including unnatural and sterically hindered variants that are of significant interest in medicinal chemistry and peptide design.

The reduction of 2-aryl-2-nitroacetates provides a direct route to α-aryl-α-amino acids. While catalytic hydrogenation of these substrates often yields poor results, reduction using zinc dust in acetic acid proceeds efficiently for a variety of substrates. nih.gov This method is effective for nitroacetates bearing electron-rich, electron-poor, and even heteroaromatic aryl groups, affording the corresponding α-amino esters in good yields. nih.gov

| Substrate (Aryl Group) | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Zn, AcOH | Ethyl 2-amino-2-phenylacetate | Good | nih.gov |

| Electron-Rich Aryl | Zn, AcOH | Corresponding α-amino ester | Good | nih.gov |

| Electron-Poor Aryl | Zn, AcOH | Corresponding α-amino ester | Good | nih.gov |

| Heteroaromatic | Zn, AcOH | Corresponding α-amino ester | Good | nih.gov |

The synthesis of sterically hindered α,α-disubstituted α-amino acids can be achieved through the alkylation of ethyl nitroacetate (B1208598). This method allows for the introduction of two alkyl groups at the α-position. A notable example is the synthesis of C(α,α)-dibenzylglycine (Dbg), a sterically demanding amino acid. The presence of two benzyl groups at the Cα-position imparts rigidity to peptide backbones and serves as a tool for studying π-π interactions.

The general approach involves the double alkylation of ethyl nitroacetate, followed by the reduction of the nitro group to an amino group. The reduction can be carried out selectively using zinc in acetic acid or through hydrogenation over Raney Nickel. The resulting amino ester can then be saponified and protected, for example with a fluorenylmethyloxycarbonyl (Fmoc) group, to make it suitable for peptide synthesis.

The nitro group in this compound can potentially be utilized in carbon-carbon bond-forming reactions to generate precursors for β-functional amines. One of the most common reactions involving nitroalkanes is the Henry reaction (nitroaldol reaction), where a nitroalkane reacts with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. Subsequent reduction of the nitro group in the product would yield a β-amino alcohol, a key structural motif in many biologically active molecules.

While specific examples detailing the use of this compound in the Henry reaction to produce β-functional amines are not extensively documented in the provided literature, the known reactivity of nitroalkanes suggests this as a plausible synthetic route. The ester functionality in this compound would likely need to be considered in the reaction design to avoid unwanted side reactions.

Amino acids synthesized from nitroacetate precursors, particularly sterically hindered ones like C(α,α)-dibenzylglycine (Dbg), have been successfully incorporated into peptides. This is typically achieved using solid-phase peptide synthesis (SPPS). The incorporation of such bulky amino acids can be challenging. For instance, once a sterically congested amino acid like Dbg is at the N-terminus of a peptide, further chain extension using standard coupling reagents like uronium or phosphonium (B103445) salts can be difficult. However, the use of preformed amino acid symmetrical anhydrides has been shown to be effective in these cases, leading to almost quantitative yields.

Construction of Heterocyclic Ring Systems

The versatile reactivity of the nitroacetate moiety makes this compound a potential precursor for the construction of various heterocyclic ring systems. The nitro group can participate in cyclization reactions, and the ester can be involved as well.

One important class of heterocycles that can be synthesized from nitro compounds are isoxazoles . The synthesis of isoxazoles often involves a [3+2] cycloaddition reaction between a nitrile oxide (which can be generated in situ from a nitro compound) and an alkyne. Alternatively, the reaction of primary nitro compounds with aldehydes can lead to isoxazole (B147169) derivatives. For example, the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a base can yield polysubstituted isoxazoles.

Another significant class of heterocycles accessible from related starting materials are pyrazoles . The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While a direct route from this compound is not explicitly detailed, the functional groups present could be transformed into the necessary precursors for pyrazole (B372694) synthesis. For instance, a [3+2] cycloaddition of a sulfonyl hydrazone with benzyl acrylate (B77674) has been reported to produce pyrazoles.

Isoxazole and Isoxazoline (B3343090) Derivatives via Condensation and Cyclization

The synthesis of isoxazole and isoxazoline derivatives often proceeds through the reaction of nitro compounds. Primary nitro compounds can react with aldehydes or activated ketones to form isoxazole derivatives. organicreactions.orgrsc.orgnih.govresearchgate.net The reaction of aldehydes with nitroacetates can lead to symmetric 2,4-dinitroglutarates which then undergo ring closure to yield isoxazoles. rsc.orgnih.govresearchgate.net

Isoxazolines can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from nitroalkanes, with alkenes. researchgate.netnih.govresearchgate.net This method is a cornerstone for constructing the isoxazoline ring. While the general pathways involving nitro compounds are well-established, specific examples detailing the use of this compound in these condensation and cyclization reactions to yield isoxazoles and isoxazolines are not extensively documented in readily available literature. However, the reactivity of the nitroacetate functional group suggests its potential as a precursor in these transformations.

One common method for isoxazole synthesis is the [3 + 2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov Various methods exist for generating the nitrile oxide in situ, which then reacts with the dipolarophile (the alkyne) to form the isoxazole ring. nih.govwikipedia.orgedu.krdorganic-chemistry.orgijpca.org

Table 1: Synthesis of Isoxazole and Isoxazoline Derivatives

| Derivative | Synthetic Method | Key Intermediates | Reference |

| Isoxazoles | Condensation of primary nitro compounds with aldehydes/ketones | 2,4-Dinitroglutarates | organicreactions.orgrsc.orgnih.govresearchgate.net |

| Isoxazolines | 1,3-Dipolar cycloaddition of nitrile oxides with alkenes | Nitrile oxides | researchgate.netnih.govresearchgate.net |

Triazine and Quinolinone Derivatives

Triazines are a class of heterocyclic compounds with a six-membered ring containing three nitrogen atoms. mdpi.comresearchgate.netbeilstein-journals.org Their synthesis often involves multicomponent reactions. researchgate.net For instance, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives can be achieved through a three-component reaction. beilstein-journals.org While various synthetic routes to triazines are known, the specific application of this compound in these syntheses is not prominently featured in the reviewed literature.

Quinolinones are another important class of heterocyclic compounds. The Friedländer synthesis is a classical method for preparing quinolines and quinolinones, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. organicreactions.orgresearchgate.netnih.govwikipedia.orgquimicaorganica.org A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds. nih.gov Given that this compound possesses an active methylene group, it could theoretically serve as a reactant in a Friedländer-type synthesis of quinolinone derivatives, although specific examples are not readily found.

Table 2: Synthesis of Triazine and Quinolinone Derivatives

| Derivative | Synthetic Method | Potential Role of this compound | Reference |

| Triazines | Multicomponent reactions | As a component with a reactive methylene group | mdpi.comresearchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org |

| Quinolinones | Friedländer synthesis | As a source of a reactive α-methylene group | organicreactions.orgresearchgate.netnih.govwikipedia.orgquimicaorganica.org |

Pyrrolo[1,2-c]pyrimidines and Dihydrofuranes

Pyrrolo[1,2-c]pyrimidines are fused heterocyclic systems that can be synthesized through various methods, including the reaction of 2-aminopyridines with suitable precursors. beilstein-journals.org The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.gov The involvement of this compound in the synthesis of pyrrolo[1,2-c]pyrimidines is not explicitly described in the available literature.

The synthesis of 2,3-dihydrofurans can be accomplished through a cascade Michael addition-alkylation process. nih.gov This reaction between gem-benzoyl-nitrostyrenes and 1,3-dicarbonyl compounds proceeds with high stereoselectivity. nih.gov Another route involves the treatment of adducts of β-nitrostyrene and 1,3-dicarbonyl compounds with (diacetoxyiodo)benzene, where an O-attack of the enol moiety leads to the dihydrofuran ring. beilstein-journals.org As this compound can act as a Michael donor, its participation in the synthesis of dihydrofurans is plausible, though direct examples are scarce.

Table 3: Synthesis of Pyrrolo[1,2-c]pyrimidines and Dihydrofurans

| Derivative | Synthetic Method | Potential Role of this compound | Reference |

| Pyrrolo[1,2-c]pyrimidines | Domino C-N coupling/hydroamination | Not clearly established | beilstein-journals.orgnih.gov |

| Dihydrofurans | Cascade Michael addition-alkylation | As a Michael donor | nih.govbeilstein-journals.org |

Porphyrin Conjugates via Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex molecular architectures, including porphyrin conjugates. beilstein-journals.orgnih.govnih.govimist.maresearchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole ring. To utilize this compound in this context, it would first need to be functionalized with either an azide or an alkyne group. This modified this compound could then be "clicked" onto a porphyrin molecule bearing the complementary functional group. This approach would allow for the covalent attachment of the nitroacetate moiety to the porphyrin core, potentially modulating its electronic properties or providing a handle for further functionalization.

Table 4: Porphyrin Conjugates via Click Chemistry

| Application | Synthetic Method | Role of this compound | Reference |

| Porphyrin Conjugation | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | As a building block after functionalization with an azide or alkyne | beilstein-journals.orgnih.govnih.govimist.maresearchgate.net |

Carbohydrate Derivatives and Glycosyl Amino Acids

The synthesis of carbohydrate derivatives and glycosyl amino acids is a significant area of organic chemistry. A synthetic method for benzyl 2-deoxy-C-glycosides has been developed, which involves the palladium-catalyzed C-glycosylation of TIPS-protected 1-tributylstannyl glycals with benzyl bromides. nih.gov While this specific method does not directly involve this compound, the benzyl ester moiety is a common protecting group in carbohydrate chemistry. It is conceivable that this compound could be used to introduce a protected two-carbon unit with a nitro group into carbohydrate structures, which could then be further elaborated.

The synthesis of glycosyl amino acids often involves the coupling of a protected amino acid with a glycosyl donor. Benzyl esters are frequently used to protect the carboxylic acid functionality of amino acids during these coupling reactions.

Synthesis of Nitroacetamides

The synthesis of amides is a fundamental transformation in organic chemistry. Amidation reactions can be achieved through various methods, including the oxidative amidation of benzyl alcohols or benzylamines. researchgate.netepa.gov To synthesize a nitroacetamide from this compound, one could envision a direct amidation of the benzyl ester with an amine. This reaction would replace the benzyloxy group with an amino group, yielding the corresponding N-substituted 2-nitroacetamide. The feasibility and conditions for such a reaction would depend on the reactivity of the benzyl ester and the nucleophilicity of the amine.

Utilization in Asymmetric Total Synthesis of Bioactive Compounds

Chiral building blocks are essential for the asymmetric total synthesis of bioactive natural products and pharmaceuticals. researchgate.netportico.orgnih.govresearchgate.net These building blocks contain one or more stereocenters that are incorporated into the final target molecule. This compound itself is not chiral. However, it can be used in reactions that generate new stereocenters. For example, in a Michael addition reaction, the addition of the nucleophilic carbon of this compound to a prochiral Michael acceptor can create a new stereocenter. mdpi.com If this reaction is carried out using a chiral catalyst or a chiral auxiliary, it can proceed with high enantioselectivity, affording an optically active product. This enantiomerically enriched product could then serve as a valuable chiral building block in the total synthesis of complex bioactive molecules.

Catalytic Strategies in Benzyl 2 Nitroacetate Chemistry

Organocatalysis in Asymmetric Transformations

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net For substrates like benzyl (B1604629) 2-nitroacetate, which possess a pronucleophilic methylene (B1212753) unit, organocatalysts can facilitate highly stereocontrolled additions to various electrophiles. The primary mechanism involves the activation of the nucleophile (the nitroacetate) and the electrophile by a chiral small-molecule catalyst. researchgate.netbeilstein-journals.org

Bifunctional organocatalysts, such as those based on thiourea, squaramide, or cinchona alkaloids, are particularly effective. mdpi.comrsc.org These catalysts feature both a Lewis basic site (e.g., a tertiary amine) to deprotonate the nitroacetate (B1208598) and form a nitronate intermediate, and a hydrogen-bond donor site (e.g., thiourea or squaramide moiety) to activate the electrophile and control the orientation of the reactants in the transition state. researchgate.netmdpi.com

A key application is the asymmetric Michael addition. Benzyl 2-nitroacetate can act as a soft nucleophile, adding to α,β-unsaturated compounds like enones, enals, and nitroolefins. beilstein-journals.orgbeilstein-journals.org The dual activation provided by bifunctional catalysts ensures high diastereoselectivity and enantioselectivity. mdpi.com For instance, the reaction of a nitroacetate with an enone, catalyzed by a chiral squaramide, proceeds through a well-organized transition state where the catalyst simultaneously activates the nitronate and the enone, leading to the formation of a chiral γ-nitrocarbonyl compound with high stereocontrol. rsc.org

Below is a table summarizing the key aspects of organocatalytic transformations relevant to this compound.

| Reaction Type | Typical Electrophile | Catalyst Class | Activation Mode | Expected Product | Stereocontrol |

| Michael Addition | α,β-Unsaturated Ketones/Aldehydes | Chiral Thioureas, Squaramides | Enamine/Iminium & H-Bonding | Chiral γ-Nitro Esters | High enantioselectivity and diastereoselectivity |

| Mannich Reaction | Imines | Chiral Brønsted Acids/Bases | Iminium Activation | Chiral β-Amino-α-nitro Esters | Good to excellent stereoselectivity |

| Henry (Nitroaldol) Reaction | Aldehydes | Chiral Guanidines, Amine-Thioureas | Base Catalysis & H-Bonding | Chiral β-Hydroxy-α-nitro Esters | High enantioselectivity |

Transition Metal Catalysis for Functionalization, Alkylation, and Reduction

Transition metal catalysis offers a broad spectrum of reactions for the functionalization, alkylation, and reduction of molecules containing nitro groups. Palladium, copper, and rhodium complexes are particularly prominent in this field.

Functionalization and Alkylation:

Palladium-catalyzed allylic alkylation, often known as the Tsuji-Trost reaction, is a cornerstone of C-C bond formation. wikipedia.org In this reaction, a palladium(0) catalyst reacts with an allylic substrate bearing a leaving group to form a π-allylpalladium(II) intermediate. wikipedia.orgrsc.org The activated methylene group of this compound can then serve as a nucleophile, attacking the π-allyl complex to form a new C-C bond. The use of chiral ligands, such as Trost ligands, allows this reaction to be performed asymmetrically, yielding enantiomerically enriched products.

Copper catalysts are also highly effective for the alkylation of nitroalkanes. organic-chemistry.org Copper(I) complexes, for example, can catalyze the asymmetric Henry (nitroaldol) reaction between nitroalkanes and aldehydes, producing β-nitroethanols with high enantiomeric excess. organic-chemistry.org This methodology is directly applicable to this compound for the synthesis of chiral β-hydroxy-α-nitro esters.

Recent advances have also demonstrated palladium-catalyzed benzylation of nitroarenes using benzyl acetates, expanding the scope of electrophiles available for C-C bond formation with nitro-containing substrates. nih.gov

Reduction:

While the reduction of the nitro group to an amine is a fundamental transformation, transition metal-catalyzed methods offer high efficiency and selectivity. Rhodium catalysts, for instance, have been investigated for their ability to facilitate reactions between nitroarenes and benzyl alcohols, which can involve reductive pathways. amazonaws.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for reducing nitro groups to amines, a transformation that would convert this compound into benzyl 2-aminoacetate.

The table below outlines common transition metal-catalyzed reactions applicable to this compound.

| Reaction Type | Metal Catalyst | Typical Co-reactant | Key Features |

| Allylic Alkylation | Palladium(0) with chiral ligands | Allylic acetates or carbonates | Forms chiral C-C bonds with high enantioselectivity. |

| Benzylation | Palladium(II) | Benzyl acetates | Expands the range of electrophiles for alkylating nitro compounds. nih.gov |

| Henry Reaction | Copper(I)/(II) with chiral ligands | Aldehydes | Asymmetric synthesis of β-hydroxy-α-nitro esters. organic-chemistry.org |

| Reduction | Palladium, Rhodium | H₂, Alcohols | Conversion of the nitro group to an amine. amazonaws.com |

Electrochemical Approaches for Controlled Transformations and One-Pot Syntheses

Electrosynthesis provides a green and powerful alternative to traditional reagent-based redox reactions, allowing for controlled transformations by precisely managing electrode potential. chim.it For this compound, electrochemical methods can be envisioned for both reduction of the nitro group and for triggering novel synthetic cascades.

The electrochemical reduction of related compounds like benzyl nitrate and benzyl nitrite has been studied, providing insights into potential pathways for this compound. researchgate.netresearchgate.net At a mercury cathode in an aprotic solvent like DMF, benzyl nitrate is reduced to a mixture of benzyl alcohol and benzaldehyde. researchgate.net This suggests that the electrochemical reduction of this compound could similarly proceed via cleavage of the C-O or N-O bonds. The precise products would depend on the electrode material, solvent, and the presence of proton donors. researchgate.net For example, the reduction of p-nitrobenzyl bromide at a mercury cathode yields 4,4′-dinitrobibenzyl, indicating that radical intermediates are formed which can then dimerize. rsc.org

Furthermore, electrochemical methods can be used to generate reactive intermediates for one-pot syntheses. The anodic oxidation of a benzylic C-H bond can generate a benzyl cation, which can then participate in reactions with various nucleophiles. researchgate.net While not demonstrated directly with this compound, this strategy opens possibilities for its use in more complex, electrochemically driven cascade reactions. researchgate.net

| Electrochemical Method | Typical Conditions | Potential Transformation | Mechanistic Insight |

| Cathodic Reduction | Hg or Pt cathode, aprotic solvent (e.g., DMF) | Reduction of nitro group to amine, hydroxylamine, or nitroso; Potential C-O bond cleavage | Formation of radical anions or dianions as key intermediates. researchgate.net |

| Anodic Oxidation | Pt or RVC anode | Functionalization at the benzylic position | Generation of benzyl radical cations or cations. researchgate.net |

| Paired Electrolysis | Undivided cell | Simultaneous oxidation and reduction at both electrodes | Potential for complex one-pot syntheses. researchgate.net |

Biocatalytic Applications (e.g., Enzymatic Carbon-Carbon Bond Formation)

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. For a substrate like this compound, enzymes offer significant potential for asymmetric synthesis, particularly in carbon-carbon bond formation. almacgroup.comrsc.org

The Henry (nitroaldol) reaction is a prime example where biocatalysis has been successfully applied. wikipedia.org Hydroxynitrile lyases (HNLs), which naturally catalyze the addition of cyanide to aldehydes, have been shown to accept nitroalkanes as alternative nucleophiles. almacgroup.com For example, the (S)-selective HNL from Hevea brasiliensis can catalyze the addition of nitromethane to various aldehydes to produce (S)-β-nitro alcohols with high enantioselectivity. wikipedia.orgresearchgate.net This catalytic promiscuity makes HNLs promising candidates for the asymmetric addition of this compound to aldehydes.

Lipases are another class of versatile enzymes in biocatalysis. While primarily known for their hydrolytic and esterification activity, they can also catalyze C-C bond formation. unam.mxnih.gov For instance, immobilized Candida antarctica Lipase B (CALB) has been used for Michael additions. rsc.org Given the structural similarity of this compound to other nitroalkane nucleophiles, lipases could potentially catalyze its conjugate addition to α,β-unsaturated acceptors. unam.mx Lipases are also widely used in the synthesis and modification of esters, such as the acetylation of benzyl alcohol to produce benzyl acetate, demonstrating their utility in reactions involving the ester portion of the target molecule. nih.govresearchgate.net

| Enzyme Class | Reaction Type | Co-reactant | Potential Product | Key Advantage |

| Hydroxynitrile Lyase (HNL) | Henry (Nitroaldol) Reaction | Aldehydes | Chiral β-Hydroxy-α-nitro Esters | High enantioselectivity in C-C bond formation. researchgate.net |

| Lipase (e.g., CALB) | Michael Addition | α,β-Unsaturated Compounds | Chiral γ-Nitro Esters | Broad substrate scope and operational stability. unam.mx |

| Lipase (e.g., CALB) | Transesterification | Alcohols, Acyl Donors | Modified Benzyl Esters | High efficiency in ester synthesis and modification. researchgate.net |

Q & A

Q. What safety protocols are essential when handling Benzyl 2-nitroacetate in laboratory settings?

Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Safety glasses, face shields (NIOSH/EN 166-compliant), and inspected gloves are mandatory to prevent skin/eye contact. Proper glove removal and disposal protocols should follow laboratory waste guidelines. Handwashing before breaks and post-handling is critical to minimize exposure risks .

Q. What analytical methods are recommended for assessing the purity of this compound?

Gas chromatography (GC) with flame ionization detection is widely used for purity analysis, as demonstrated for structurally similar nitro/benzyl compounds (e.g., Benzoylacetonitrile, >97.0% GC purity). Calibration with certified reference materials ensures accuracy. For polar derivatives, HPLC coupled with UV-vis or mass spectrometry may supplement GC results .

Q. How should researchers store this compound to prevent degradation?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability studies for related benzoate esters (e.g., Benzyl cinnamate) suggest avoiding prolonged exposure to humidity or elevated temperatures (>25°C), which accelerate hydrolysis. Regularly monitor storage conditions using temperature logs and stability-indicating assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Cross-validate data against authoritative databases like NIST Chemistry WebBook, which provides benchmark spectral profiles. For instance, discrepancies in carbonyl (C=O) stretching frequencies may arise from solvent polarity or concentration effects. Computational modeling (DFT) can simulate spectra under varying conditions to identify experimental artifacts .

Q. What experimental design considerations are critical for stability studies of this compound under varying conditions?

Adopt a factorial design to test pH, temperature, and light exposure. For example, accelerated degradation studies at 40°C/75% RH can model shelf life. Use LC-MS to identify degradation products (e.g., nitro group reduction or ester hydrolysis). Document patch conditions rigorously, as outlined in CIR guidelines for alkyl benzoates .

Q. How should mechanistic studies of this compound in nucleophilic substitution reactions be structured?

Employ kinetic profiling (e.g., UV-vis monitoring) and isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. For nitro group reactivity, compare with analogs like Benzyl 2-bromoacetate, where bromide leaving groups influence rate constants. Advanced techniques like in-situ FTIR or X-ray crystallography can elucidate transition states .

Q. What strategies address discrepancies in toxicity data for this compound derivatives?

Re-evaluate study parameters (e.g., media composition, concentration ranges). For example, benzoate toxicity varies significantly with administration media (aqueous vs. lipid-based). Follow EMA/CHMP guidelines for excipient testing, including batch-to-batch variability analysis and updated concentration-of-use data .

Methodological Notes

- Safety Compliance : Always integrate Material Safety Data Sheets (MSDS) with institutional protocols.

- Data Validation : Use peer-reviewed databases (e.g., NIST) over vendor-specific claims to avoid bias.

- Experimental Reproducibility : Document glove type, solvent purity, and instrument calibration in metadata.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.